molecular formula C11H18ClN B1452828 2,4-dimethyl-N-(propan-2-yl)aniline hydrochloride CAS No. 1211024-44-0

2,4-dimethyl-N-(propan-2-yl)aniline hydrochloride

Cat. No. B1452828
CAS RN: 1211024-44-0
M. Wt: 199.72 g/mol
InChI Key: JTILBNHZUJTZPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2,4-dimethyl-N-(propan-2-yl)aniline hydrochloride” is a chemical compound used in scientific research. Its applications range from organic synthesis to pharmaceutical development. The CAS number for this compound is 1211024-44-0 . The molecular formula is C11H18ClN and the molecular weight is 199.72 .

Scientific Research Applications

Catalysis

2,4-dimethyl-N-(propan-2-yl)aniline hydrochloride: is a potential precursor for the synthesis of Schiff bases , which are integral in catalysis. Schiff bases, due to their imine group (–CH=N–), serve as versatile ligands in metal-ligand complex chemistry. These complexes can act as catalysts in various chemical reactions, enhancing the rate and selectivity of the reactions .

Anticancer Applications

The compound’s derivatives, particularly when used to synthesize heterocyclic Schiff bases, have shown promise in anticancer applications. They can be used to develop pharmaceutical compounds that exhibit moderate to excellent anticancer activity, as assessed by assays like the MTT assay .

Antimicrobial Activity

Schiff bases derived from 2,4-dimethyl-N-(propan-2-yl)aniline hydrochloride have been explored for their antimicrobial properties. These compounds can be structured to target a variety of bacterial and fungal species, potentially leading to new classes of antibiotics .

Synthesis of Antidepressants

The compound is used in the synthesis of antidepressant molecules. Metal-catalyzed reactions involving this compound can lead to key structural motifs found in antidepressants, such as tricyclic antidepressants (TCAs) and selective serotonin reuptake inhibitors (SSRIs) .

Sensing Applications

Due to the electronic properties of the imine group, Schiff bases synthesized from 2,4-dimethyl-N-(propan-2-yl)aniline hydrochloride can be employed in sensing applications. These compounds can be designed to detect specific ions or molecules, making them useful in environmental monitoring and diagnostics .

Corrosion Inhibitors

The compound’s derivatives are also investigated for their use as corrosion inhibitors. The Schiff bases can form protective layers on metal surfaces, preventing or slowing down the corrosion process, which is vital in extending the life of industrial machinery .

Neuropharmacology

In neuropharmacological research, derivatives of 2,4-dimethyl-N-(propan-2-yl)aniline hydrochloride are studied for their effects on the central nervous system. They may influence neurotransmitter release and uptake, which is crucial for developing new treatments for neurological disorders .

Legal Status and Synthetic Derivatives

The compound’s structural similarity to cathinones has led to the synthesis of various derivatives with different legal statuses. These derivatives are continuously studied to understand their pharmacological effects and potential as legal substitutes for controlled substances .

properties

IUPAC Name

2,4-dimethyl-N-propan-2-ylaniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N.ClH/c1-8(2)12-11-6-5-9(3)7-10(11)4;/h5-8,12H,1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTILBNHZUJTZPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(C)C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-dimethyl-N-(propan-2-yl)aniline hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4-dimethyl-N-(propan-2-yl)aniline hydrochloride
Reactant of Route 2
Reactant of Route 2
2,4-dimethyl-N-(propan-2-yl)aniline hydrochloride
Reactant of Route 3
Reactant of Route 3
2,4-dimethyl-N-(propan-2-yl)aniline hydrochloride
Reactant of Route 4
Reactant of Route 4
2,4-dimethyl-N-(propan-2-yl)aniline hydrochloride
Reactant of Route 5
Reactant of Route 5
2,4-dimethyl-N-(propan-2-yl)aniline hydrochloride
Reactant of Route 6
Reactant of Route 6
2,4-dimethyl-N-(propan-2-yl)aniline hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.